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Abstract

1-Chlorohexan-2-one (CAS No: 20261-68-1) is a bifunctional organic compound belonging to
the class of a-haloketones.[1][2] This guide provides a comprehensive technical overview of its
chemical and physical properties, molecular structure, spectroscopic signature, synthesis, and
reactivity. As a versatile synthetic building block, 1-Chlorohexan-2-one possesses two key
electrophilic sites—the carbonyl carbon and the adjacent chlorine-bearing carbon—which
impart a rich and diverse reactivity profile. This document explores its utility in nucleophilic
substitution reactions and classic rearrangements, such as the Favorskii rearrangement,
highlighting its significance for researchers, scientists, and professionals in drug development
and fine chemical synthesis. Detailed protocols for its safe handling and a representative
synthetic application are also provided to bridge theoretical knowledge with practical
application.

Molecular Structure and Physicochemical
Properties

1-Chlorohexan-2-one is a colorless liquid with a pungent odor.[1] Its molecular structure
consists of a six-carbon chain with a ketone functional group at the C2 position and a chlorine
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atom at the C1 position. This arrangement makes it an a-chloroketone.

The presence of the electron-withdrawing carbonyl group and the adjacent electronegative
chlorine atom significantly influences the molecule's electronic distribution and reactivity. The
carbonyl carbon (C2) is electrophilic due to the polarity of the C=0 bond, while the a-carbon
(C1) is activated towards nucleophilic attack due to the inductive effect of the chlorine atom and
its ability to act as a leaving group.

The molecule has four rotatable bonds, contributing to its conformational flexibility.[3]

Physicochemical Data

The key physicochemical properties of 1-Chlorohexan-2-one are summarized in the table
below for quick reference.

Property Value Source(s)
CAS Number 20261-68-1 [2][4]
Molecular Formula CeH11CIO [2][4]
Molecular Weight 134.61 g/mol [1][2]
Appearance Colorless Liquid [1]

Boiling Point 173.2 °C at 760 mmHg [1112]
Density 0.989 g/cm?3 [1][2]

Flash Point 77 °C [1]
Refractive Index 1.424 [1]

Vapor Pressure 1.28 mmHg at 25°C [3]

Synthesis of 1-Chlorohexan-2-one

The most common and direct method for synthesizing a-chloroketones is the a-halogenation of
the corresponding ketone. For 1-Chlorohexan-2-one, this involves the chlorination of 2-
hexanone. The reaction typically proceeds via an enol or enolate intermediate, which then
attacks a chlorine source.
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Experimental Protocol: Synthesis via a-Chlorination of
2-Hexanone

This protocol is a representative procedure based on standard methods for the a-chlorination of
ketones.

Materials:

2-Hexanone

 Sulfuryl chloride (SO2Cl2) or N-Chlorosuccinimide (NCS)

e Methanol or an inert solvent like Dichloromethane (CH2Clz2)

e Sodium bicarbonate (NaHCO3s) solution (saturated)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

e Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-
hexanone (1 equivalent) in the chosen solvent (e.g., CHz2Cl2).

e Cool the solution to 0 °C using an ice bath.

» Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over 30-60
minutes. Maintain the temperature at 0-5 °C during the addition. Causality Note: Slow
addition is crucial to control the exothermic reaction and prevent the formation of
dichlorinated byproducts.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the
starting material.
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o Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to
neutralize the acidic byproducts (HCI and H2SOa4).

o Transfer the mixture to a separatory funnel. Separate the organic layer.
e Wash the organic layer sequentially with saturated NaHCOs solution, water, and finally brine.
e Dry the organic layer over anhydrous MgSOas or Na2SOa.

« Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator.

e The crude product can be purified by vacuum distillation to yield pure 1-Chlorohexan-2-one.

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset for 1-Chlorohexan-2-one is not
readily found, its spectral characteristics can be reliably predicted based on its structure and
data from analogous compounds.

Predicted *H NMR Spectrum (CDClIs, 400 MHz)

e 0 ~4.1-4.3 ppm (s, 2H): The two protons on the carbon bearing the chlorine (C1). This signal
appears as a singlet and is shifted significantly downfield due to the deshielding effects of
both the adjacent carbonyl group and the chlorine atom.

0 ~2.6-2.8 ppm (t, 2H): The two protons on the carbon adjacent to the carbonyl group (C3).
This signal will be a triplet due to coupling with the C4 protons.

0 ~1.5-1.7 ppm (m, 2H): The methylene protons at the C4 position. This signal will be a
multiplet due to coupling with protons on C3 and C5.

0 ~1.2-1.4 ppm (m, 2H): The methylene protons at the C5 position. This will appear as a
multiplet.

0 ~0.9 ppm (t, 3H): The terminal methyl group protons (C6), appearing as a triplet.

Predicted **C NMR Spectrum (CDClI3, 100 MHz)
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0 ~200-205 ppm: The carbonyl carbon (C2).

0 ~45-50 ppm: The chloromethyl carbon (C1).

0 ~38-42 ppm: The methylene carbon adjacent to the carbonyl (C3).

0 ~25-30 ppm: The methylene carbon at C4.

0 ~22-24 ppm: The methylene carbon at C5.

0 ~13-15 ppm: The terminal methyl carbon (C6).

Predicted Infrared (IR) Spectrum

e ~2960-2870 cm~1: C-H stretching vibrations of the alkyl chain.

e ~1725-1740 cm~1: A strong, sharp absorption band characteristic of the C=0 (ketone)
stretching vibration. This is a key diagnostic peak.

e ~1465 cm~1: C-H bending (scissoring) of the CH2 groups.

e ~720-780 cm~1: C-Cl stretching vibration.

Predicted Mass Spectrum (EIl)

» Molecular lon (M+): A peak for the molecular ion [CeH11CIO]* would be expected at m/z =
134, with a characteristic M+2 peak at m/z = 136 with approximately one-third the intensity,
corresponding to the 37Cl isotope.

e Major Fragments: Common fragmentation patterns would include a-cleavage on either side
of the carbonyl group.

o Loss of the chloromethyl radical (¢*CHzCl), leading to the acylium ion [CH3(CH2)sCOJ* at
m/z = 85.

o Loss of the butyl radical (*CaHo), leading to the [COCH:2CI]* ion at m/z = 77/79.

o McLafferty rearrangement could also occur, leading to a fragment at m/z = 92/94.
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Reactivity and Synthetic Applications

The dual electrophilic nature of 1-Chlorohexan-2-one makes it a valuable precursor for a
variety of chemical transformations.

Nucleophilic Substitution Reactions

The C1 carbon is susceptible to attack by a wide range of nucleophiles, proceeding via an Sn2
mechanism.[5] This reaction is efficient for introducing new functional groups at the a-position.

Common Nucleophiles and Products:

o Amines (Primary and Secondary): Form a-amino ketones, which are important scaffolds in
medicinal chemistry.

e Azide lon (N37): Produces a-azido ketones, versatile intermediates for synthesizing a-amino
ketones or triazoles.[5]

e Thiourea: Leads to the formation of 2-aminothiazole derivatives, a common heterocyclic
motif in pharmaceuticals.

e Cyanide lon (CN™): Yields a-keto nitriles, which can be further hydrolyzed to [3-keto acids.[5]

The Favorskii Rearrangement

The Favorskii rearrangement is a hallmark reaction of a-haloketones possessing an enolizable
proton on the a'-carbon (C3 in this case).[6][7] In the presence of a strong base (e.qg.,
alkoxides), the a-haloketone rearranges to form a carboxylic acid derivative with a rearranged
carbon skeleton.[8]

The reaction proceeds through a cyclopropanone intermediate. For 1-Chlorohexan-2-one,
treatment with a base like sodium methoxide (NaOMe) would lead to the formation of methyl
pentanoate.

The mechanism involves the formation of an enolate, intramolecular cyclization, and
subsequent nucleophilic ring-opening.
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Favorskii Rearrangement of 1-Chlorohexan-2-one

1. Enolate Formation 2. Cyclization (Intramolecular SN2) 3. Nucleophilic Attack 4. Ring Opening 5. Protonation
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Click to download full resolution via product page
Caption: Mechanism of the Favorskii Rearrangement.

Safety, Handling, and Disposal

1-Chlorohexan-2-one is a hazardous chemical and must be handled with appropriate safety
precautions.

Hazard Identification

Based on GHS classifications, this compound is associated with the following hazards:
e H227: Combustible liquid.[2]

e H302: Harmful if swallowed.[2]

e H315: Causes skin irritation.[2]

e H318: Causes serious eye damage.[2]

o H335: May cause respiratory irritation.[2]

Handling and Storage

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with
side shields or a face shield, and a lab coat.[9] All handling should be performed in a well-
ventilated fume hood.[9]
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e Handling: Keep away from heat, sparks, and open flames.[10] Avoid contact with skin, eyes,
and clothing.[9] Use spark-proof tools and explosion-proof equipment.[11]

» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
Recommended storage temperature is 4 °C.[2] Store away from incompatible materials such
as strong oxidizing agents.

Disposal

» Dispose of waste in accordance with all applicable federal, state, and local environmental
regulations.[12] This material should be treated as hazardous waste and disposed of by a
licensed professional waste disposal service.[10] Do not allow it to enter drains or
waterways.[10]

Conclusion

1-Chlorohexan-2-one is a synthetically valuable a-haloketone with a well-defined reactivity
profile governed by its two electrophilic centers. Its ability to undergo nucleophilic substitutions
and classical rearrangements like the Favorskii rearrangement makes it a potent intermediate
for constructing more complex molecular architectures, particularly in the fields of medicinal
chemistry and materials science. A thorough understanding of its properties, synthetic routes,
and reactivity, combined with strict adherence to safety protocols, is essential for its effective
and safe utilization in a research and development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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